
Idoxifene
Vue d'ensemble
Description
Idoxifene is a non-steroidal estrogen antagonist. It is also structurally analogous to tamoxifen. Idoxifene was both active and well tolerated in postmenopausal women with metastatic breast cancer. Idoxifene had similar efficacy and toxicity to tamoxifen in this randomized comparison. (source: Ann Oncol. 2003 Feb; 14(2):233-41).
Applications De Recherche Scientifique
Osteoporosis Prevention
Idoxifene has been shown to prevent bone loss effectively. In ovariectomized rats, a model for postmenopausal osteoporosis, idoxifene completely prevented the loss of bone mineral density (BMD) in both lumbar and proximal tibial bones . This suggests its potential application in preventing osteoporosis in postmenopausal women by maintaining bone homeostasis.
Cholesterol Management
Research indicates that idoxifene can lower total serum cholesterol levels . This property could be harnessed in clinical settings to manage cholesterol levels, potentially benefiting patients with hypercholesterolemia or those at risk of cardiovascular diseases.
Uterine Health
Idoxifene exhibits minimal uterotrophic activity, meaning it does not promote growth in uterine tissue . This characteristic is beneficial in reducing the risk of estrogen-induced endometrial hyperplasia, making it a safer option for long-term use in hormone replacement therapies.
Breast Cancer Treatment
Idoxifene has been found to have antiproliferative effects on breast cancer cells, including those resistant to tamoxifen . Its reduced agonist activity on breast cells compared to tamoxifen makes it a promising candidate for breast cancer treatment, especially in cases where tamoxifen resistance is an issue.
Endometrial Cancer Research
Idoxifene’s ability to block estrogen-induced gene expression in endometrial cells could be valuable in studying the progression and treatment of endometrial cancer . Its unique interaction with estrogen receptors may provide insights into the development of new therapeutic strategies.
Hormone Replacement Therapy (HRT)
The SERM properties of idoxifene, including its tissue-specific actions, make it a potential candidate for HRT. It could offer the benefits of estrogen therapy while minimizing the risks associated with traditional HRT, such as increased cancer risk .
Mécanisme D'action
Target of Action
Idoxifene is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It primarily targets estrogen receptors (ERs), acting as an antagonist . ERs are nuclear receptors that are activated by the hormone estrogen . They play a crucial role in the regulation of the reproductive system, bone health, cardiovascular system, and other critical physiological functions .
Mode of Action
Idoxifene interacts with its targets, the ERs, by binding to them . This binding inhibits the agonist activity of estrogen in intact rats . Idoxifene is an agonist through the estrogen response element (ERE) and exhibits similar postreceptor effects to estrogen in bone-forming osteoblasts . In human endometrial cells, where estrogen is a potent agonist through the ere, idoxifene has negligible agonist activity . Moreover, idoxifene was able to block estrogen-induced gene expression in endometrial cells .
Biochemical Pathways
Idoxifene affects several biochemical pathways. It prevents bone loss by acting as an agonist through the ERE in bone-forming osteoblasts . It also stimulates osteoclast apoptosis, contributing to the maintenance of bone homeostasis . In addition, idoxifene inhibits calmodulin, a calcium-binding protein involved in cell signal transduction pathways .
Pharmacokinetics
Idoxifene has been shown to have linear pharmacokinetics with a terminal half-life of approximately 3 weeks . Steady-state concentrations of idoxifene are 50% higher than those of tamoxifen given at the same dose . These properties impact the bioavailability of idoxifene, influencing its therapeutic effectiveness.
Result of Action
The molecular and cellular effects of idoxifene’s action are multifaceted. It prevents loss of bone mineral density (BMD) in ovariectomized rats, indicating its potential in preventing osteoporosis . Idoxifene also reduces total serum cholesterol . On a cellular level, it displays minimal uterotrophic activity in ovariectomized rats and inhibits the agonist activity of estrogen in intact rats . Histologically, myometrial and endometrial atrophy were observed in both idoxifene and vehicle-treated ovariectomized rats .
Action Environment
Factors such as temperature, climate, radiation, air pollutants, nutrition, and toxic substances can affect human physiology and, consequently, the action of drugs
Propriétés
IUPAC Name |
1-[2-[4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKOTMDDZAJTGQ-DQSJHHFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN2CCCC2)\C3=CC=C(C=C3)I)/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043926 | |
| Record name | Idoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Idoxifene | |
CAS RN |
116057-75-1 | |
| Record name | Idoxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116057-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idoxifene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116057751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456UXE9867 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



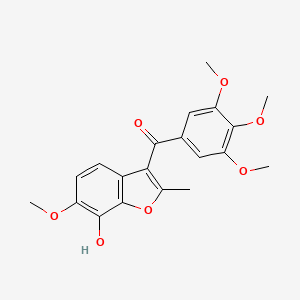

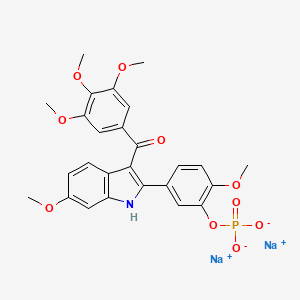
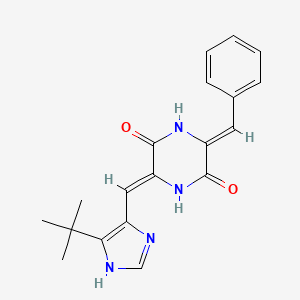
![N-[3-[[5-Iodo-4-[[3-[(2-thienylcarbonyl)amino]propyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide](/img/structure/B1683796.png)


![N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide](/img/structure/B1683802.png)
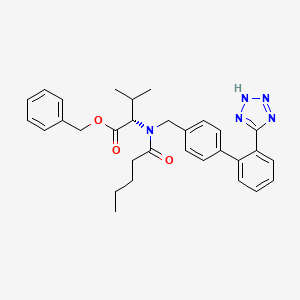

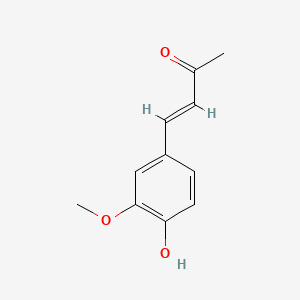
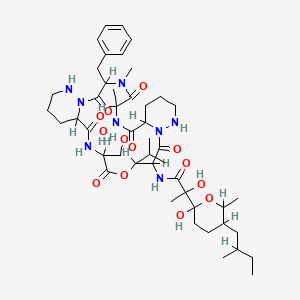
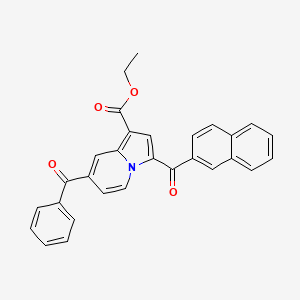
![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)